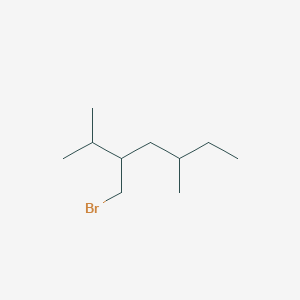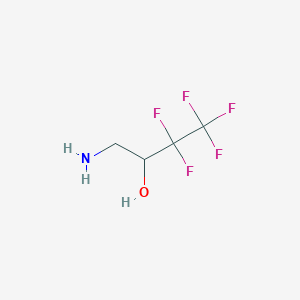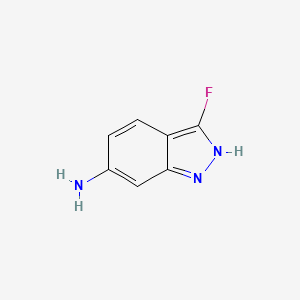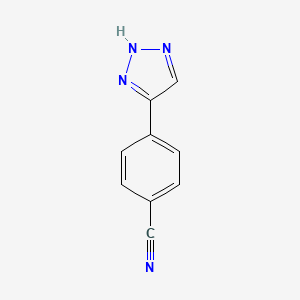![molecular formula C6H3Br2N3 B13512420 3,7-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13512420.png)
3,7-Dibromopyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dibromopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dibromopyrazolo[1,5-a]pyrimidine typically involves the bromination of pyrazolo[1,5-a]pyrimidine. One common method includes the use of bromine in acetic acid as a brominating agent. The reaction is carried out under reflux conditions to ensure complete bromination at the 3 and 7 positions of the pyrazolo[1,5-a]pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it more suitable for industrial applications.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: This compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to form various substituted derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts are commonly used along with bases such as potassium carbonate or cesium carbonate.
Major Products:
Substituted Pyrazolo[1,5-a]pyrimidines: Depending on the nucleophile used, various substituted derivatives can be obtained.
Coupled Products: Products from Suzuki-Miyaura and Sonogashira couplings include aryl and alkynyl derivatives.
科学的研究の応用
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
作用機序
The mechanism of action of 3,7-dibromopyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases and enzymes. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition of their activity. This makes it a valuable tool in the development of enzyme inhibitors and other therapeutic agents .
類似化合物との比較
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound features a similar fused ring system but with nitro groups instead of bromine atoms.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another related compound with amino and nitro groups, offering different reactivity and applications.
Uniqueness: 3,7-Dibromopyrazolo[1,5-a]pyrimidine is unique due to its bromine substituents, which provide distinct electronic properties and reactivity compared to its nitro-substituted counterparts. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity patterns .
特性
分子式 |
C6H3Br2N3 |
|---|---|
分子量 |
276.92 g/mol |
IUPAC名 |
3,7-dibromopyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H3Br2N3/c7-4-3-10-11-5(8)1-2-9-6(4)11/h1-3H |
InChIキー |
CLVKERUANAERCY-UHFFFAOYSA-N |
正規SMILES |
C1=C(N2C(=C(C=N2)Br)N=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride](/img/structure/B13512355.png)



![Methyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate](/img/structure/B13512375.png)





